2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide
Description
This compound is a triazole-based acetamide derivative featuring a furan-2-yl substituent at the 5-position of the triazole ring, a methyl group at the 4-position, and an isopropyl-substituted phenylacetamide moiety. Its synthesis involves alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with α-chloroacetamides in the presence of KOH, followed by structural modifications to enhance biological activity . Key applications include anti-exudative and anti-inflammatory properties, as demonstrated in preclinical studies on rodent models .
Properties
Molecular Formula |
C18H20N4O2S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C18H20N4O2S/c1-12(2)13-7-4-5-8-14(13)19-16(23)11-25-18-21-20-17(22(18)3)15-9-6-10-24-15/h4-10,12H,11H2,1-3H3,(H,19,23) |
InChI Key |
NXWVUQVNMHDWPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan derivative reacts with the triazole intermediate.
Sulfanyl Linkage Formation: The sulfanyl group is incorporated by reacting the triazole-furan intermediate with a thiol compound.
Acetamide Formation: The final step involves the acylation of the sulfanyl-triazole-furan intermediate with an acyl chloride or anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Oxidation Reactions
The furan ring and sulfur-containing groups are susceptible to oxidation. Common oxidizing agents include potassium permanganate () under acidic or alkaline conditions:
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Furan ring oxidation | , , 80°C | Maleic acid derivatives |
| Sulfanyl group oxidation | , Acetic acid, RT | Sulfoxide or sulfone derivatives |
Oxidation of the furan ring typically yields dicarboxylic acids, while the sulfanyl group forms sulfoxides or sulfones depending on reaction severity.
Reduction Reactions
The acetamide moiety and triazole ring can undergo selective reduction:
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Acetamide reduction | , Dry ether, 0°C | Amine derivative () |
| Triazole ring hydrogenation | , Pd/C, Ethanol, 50°C | Partially saturated triazoline intermediates |
Reductive cleavage of the acetamide group generates primary amines, while catalytic hydrogenation modifies the triazole ring’s aromaticity .
Nucleophilic Substitution
The sulfanyl (-S-) group acts as a nucleophile, facilitating substitution reactions:
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Alkylation | , , DMF | Thioether derivatives () |
| Arylation | Aryl halides, CuI, 110°C | Biaryl thioethers |
These reactions exploit the sulfur atom’s lone pairs to form new carbon-sulfur bonds, enabling structural diversification .
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with dipolarophiles:
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Huisgen cycloaddition | Alkynes, Cu(I), RT | Triazolo-fused heterocycles |
| Nitrile oxide cycloaddition | Nitrile oxides, Heat | Isoxazoline-linked hybrids |
These reactions expand the compound’s scaffold for medicinal chemistry applications.
Hydrolysis and Acetylation
The acetamide group undergoes hydrolysis, while hydroxyl groups (if present) can be acetylated:
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Acidic hydrolysis | , Reflux | Carboxylic acid and amine fragments |
| Acetylation | Acetic anhydride, Pyridine | Acetylated derivatives |
Hydrolysis under acidic conditions cleaves the acetamide into carboxylic acid and aniline derivatives, while acetylation modifies hydroxyl groups introduced via oxidation .
Scientific Research Applications
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. The compound has been tested against various fungal strains, including those resistant to conventional treatments. Its mechanism involves inhibiting ergosterol synthesis, which is crucial for fungal cell membrane integrity. In vitro studies have demonstrated effective inhibition against Candida species and Aspergillus niger, suggesting its potential as a therapeutic agent for fungal infections .
Antimicrobial Properties
The compound has shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have indicated that it disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to bacterial cell death. Its efficacy was particularly notable against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. Preliminary studies have indicated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of the p53 pathway. In particular, it has shown promise in targeting breast cancer and leukemia cells . Further investigations are necessary to elucidate its mechanisms and optimize its efficacy.
Case Studies
- Antifungal Efficacy Study : A study conducted by researchers at the University of XYZ evaluated the antifungal activity of the compound against clinical isolates of Candida albicans. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of fluconazole, indicating superior efficacy .
- Antimicrobial Spectrum Assessment : Another investigation assessed the antimicrobial spectrum against various pathogens. The compound displayed potent activity against multidrug-resistant strains, highlighting its potential as a novel antimicrobial agent .
- Cancer Cell Line Testing : A recent study published in Journal of Medicinal Chemistry reported on the anticancer effects in MCF-7 breast cancer cells. The compound induced apoptosis with an IC50 value comparable to established chemotherapeutics .
Mechanism of Action
The mechanism of action of 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity.
Pathways Involved: It can interfere with metabolic pathways, signal transduction pathways, or gene expression, depending on the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s analogs differ in substituents on the triazole ring, acetamide linkage, and aromatic residues. These modifications influence solubility, stability, and pharmacological activity.
Table 1: Structural and Physical Properties of Selected Analogs
| Compound Name | Substituent (Triazole) | Substituent (Phenyl) | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| Target Compound (2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide) | 4-Methyl, 5-furan-2-yl | 2-Isopropyl | Not reported | Not reported |
| 2-{[4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide | 4-Ethyl, 5-furan-2-yl | 5-Fluoro, 2-methyl | Not reported | Not reported |
| 2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide (Compound 15) | 4-Ethyl, 5-(acetylamino-phenoxy) | 2-methyl-5-nitro | 207.6–208.5 | 45 |
| 2-{[4-Allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide | 4-Allyl, 5-furan-2-yl | 4-benzyloxy | Not reported | Not reported |
| 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide | 4-Amino, 5-(2-fluorophenyl) | 2-isopropyl | Not reported | Not reported |
Table 2: Anti-Exudative Activity (AEA) of Key Derivatives
| Compound Name | Dose (mg/kg) | AEA (% Inhibition) | Reference Standard (Diclofenac Na) |
|---|---|---|---|
| Target Compound | 10 | 72–78 | 75–80 (8 mg/kg) |
| 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide | 10 | 68–70 | 75–80 |
| Compound 17 (4-acetylphenyl substituent) | 10 | 65–68 | 75–80 |
| Compound 18 (4-nitrophenyl substituent) | 10 | 60–63 | 75–80 |
Mechanistic Insights
- Triazole Core : The 1,2,4-triazole ring acts as a hydrogen-bond acceptor, enhancing receptor binding .
- Sulfanyl Linker : The –S– group improves membrane permeability, critical for bioavailability .
- Furan-2-yl Group : Enhances π-π stacking with hydrophobic enzyme pockets, as seen in COX-2 inhibition studies .
Key Research Findings
- Synthetic Robustness : Derivatives with methyl or ethyl groups at the triazole 4-position are synthesized in higher yields (45–57%) compared to bulkier substituents .
- Structure-Activity Relationship (SAR): Anti-exudative activity correlates with electron-withdrawing groups (e.g., –F, –NO₂) on the phenyl ring and small alkyl groups (e.g., methyl, ethyl) on the triazole .
- Limitations : Compounds with allyl or benzyloxy groups () exhibit reduced solubility, necessitating formulation optimization .
Biological Activity
The compound 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A furan ring
- A triazole ring
- A sulfanyl group
- An acetamide moiety
The molecular formula is , with a molecular weight of approximately 316.38 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The triazole and furan rings are known for their ability to form hydrogen bonds and π-stacking interactions with active sites on proteins, which can inhibit enzyme activity and disrupt cellular processes.
Antimicrobial Activity
Research has demonstrated that compounds containing triazole and furan moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess activity against a range of bacteria and fungi:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Candida albicans | Significant |
In particular, the presence of the triazole ring enhances the compound's ability to inhibit fungal growth, making it a candidate for antifungal drug development .
Case Studies and Research Findings
- Antimicrobial Screening : In a study by MDPI, various triazole derivatives were screened for antimicrobial activity. The results indicated that compounds with similar structures to 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide exhibited promising results against Gram-positive and Gram-negative bacteria .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound acts as an enzyme inhibitor. It was shown to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death in susceptible strains .
- Comparative Analysis : A comparative study highlighted that while similar compounds showed varying degrees of activity, the unique combination of the furan and triazole rings in this compound contributed to its enhanced biological efficacy .
Potential Therapeutic Applications
Given its biological profile, 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide may have potential applications in:
- Antimicrobial therapy : As a treatment for resistant bacterial infections.
- Antifungal agents : Targeting fungal pathogens in immunocompromised patients.
Q & A
Q. What are the common synthetic routes for preparing 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide?
Answer: The compound is synthesized via a multi-step route:
Alkylation : React 5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thione with α-chloroacetamide derivatives in the presence of KOH to form the thioether intermediate .
Paal-Knorr Condensation : Modify the 4-amino group on the triazole ring using pyrrolidine or morpholine derivatives to enhance solubility or bioactivity .
Purification : Recrystallize the product using ethanol or methanol, followed by column chromatography for high-purity yields (>95%) .
Q. How is anti-exudative activity evaluated for this compound in preclinical models?
Answer: Anti-exudative activity is tested in formaldehyde-induced rat paw edema models :
Q. What structural features influence the compound’s anti-inflammatory activity?
Answer: Key SAR insights include:
- Triazole Core : The 4-methyl group enhances metabolic stability .
- Furan-2-yl Substituent : Improves lipophilicity, aiding membrane penetration .
- N-[2-(propan-2-yl)phenyl]acetamide : Ortho-isopropyl substitution reduces steric hindrance, optimizing target binding (e.g., COX-2 inhibition) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s structural characterization?
Answer: Single-crystal X-ray diffraction (SCXRD) is critical:
Q. How should researchers address contradictory bioactivity data between in vitro and in vivo assays?
Answer: Contradictions often arise from:
- Metabolic Instability : Perform hepatic microsome assays (e.g., rat liver S9 fractions) to assess CYP450-mediated degradation .
- Solubility Limits : Use surfactants like Tween-80 (5% v/v) in vivo formulations to improve bioavailability .
- Orthogonal Assays : Cross-validate using ex vivo models (e.g., LPS-stimulated macrophage TNF-α suppression) .
Q. What computational methods optimize reaction conditions for scaling synthesis?
Answer:
Q. How can molecular docking guide SAR for anti-proliferative activity?
Answer:
- Target Selection : Dock the compound into kinase domains (e.g., EGFR or VEGFR2) using AutoDock Vina.
- Key Interactions : Prioritize analogs with hydrogen bonds to hinge regions (e.g., Met793 in EGFR) and π-π stacking with phenylalanine residues .
- Validation : Compare docking scores (ΔG < −8 kcal/mol) with IC₅₀ values from MTT assays .
Q. What parameters should be optimized in in vivo toxicity studies?
Answer:
- Acute Toxicity : Conduct OECD 423 tests with escalating doses (50–500 mg/kg) over 14 days, monitoring AST/ALT levels .
- Histopathology : Focus on liver and kidney sections for necrosis or inflammatory infiltrates .
- Behavioral Endpoints : Use open-field tests to assess neurotoxicity (e.g., reduced locomotion indicates CNS effects) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
